molecular formula C20H14O5 B12140298 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B12140298
M. Wt: 334.3 g/mol
InChI Key: NLWVPEMALHZXDA-UHFFFAOYSA-N
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Description

The compound 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a coumarin derivative featuring a 3,5-dimethyl-substituted benzofuran moiety fused to a [1,3]dioxolo[4,5-g]chromen-6-one scaffold. This article compares its hypothesized properties with those of closely related compounds, emphasizing substituent effects on molecular and pharmacological profiles.

Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

8-(3,5-dimethyl-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one

InChI

InChI=1S/C20H14O5/c1-10-3-4-15-12(5-10)11(2)20(25-15)14-7-19(21)24-16-8-18-17(6-13(14)16)22-9-23-18/h3-8H,9H2,1-2H3

InChI Key

NLWVPEMALHZXDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=CC5=C(C=C34)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, including the formation of the benzofuran and chromenone rings. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions, as well as iodine-induced cyclization . These reactions require precise conditions, such as specific temperatures, solvents, and catalysts, to ensure the successful formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce hydrogenated compounds.

Scientific Research Applications

8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares a common coumarin-dioxolo-benzofuran backbone with its analogs. Variations in substituents on the benzofuran ring or coumarin moiety significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: 8-(3,5-dimethyl-1-benzofuran-2-yl)-... C₁₉H₁₄O₅ 322.32 (calculated) 3,5-dimethyl (benzofuran)
8-Propyl-... (FCS303) C₁₅H₁₄O₅ 274.27 Propyl (benzofuran)
8-(7-Ethoxy-1-benzofuran-2-yl)-... C₂₀H₁₄O₆ 350.33 7-ethoxy (benzofuran)
8-(1-Benzofuran-2-yl)-... C₁₈H₁₀O₅ 306.27 Unsubstituted benzofuran
8-(5-Chloro-1-benzofuran-2-yl)-... C₁₈H₉ClO₅ 340.71 5-chloro (benzofuran)
MAO-B Inhibition and Anti-Parkinsonian Potential
  • FCS303 (8-propyl derivative) : Exhibits selective MAO-B inhibition (IC₅₀ = 0.98 µM) and demonstrated anti-parkinsonian effects in murine models, reducing catalepsy and improving motor function . The propyl group likely enhances lipophilicity and enzyme binding.
  • However, methyl groups could improve metabolic stability. No direct activity data exists, but SAR trends suggest substituent size and electronic effects are critical.
  • No biological data is reported .
Pharmacokinetic Considerations
  • 8-(7-Ethoxy-...) : The ethoxy group increases molecular weight and may enhance solubility compared to alkyl substituents. However, its larger size could hinder blood-brain barrier penetration, limiting CNS activity .
  • Unsubstituted analog (8-(1-benzofuran-2-yl)-...) : Simpler structure with lower molecular weight (306.27 g/mol) may favor rapid metabolism but lacks the substituent-driven selectivity seen in FCS303 .

Hypothetical Advantages and Limitations of the Target Compound

  • Advantages :
    • Metabolic stability : Methyl groups are less prone to oxidation than propyl or ethoxy substituents.
    • Steric effects : May confer selectivity by avoiding off-target interactions.
  • Limitations: Reduced MAO-B affinity compared to FCS303, as bulkier substituents could hinder enzyme binding. Unknown pharmacokinetic profile; requires empirical validation.

Biological Activity

The compound 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative belonging to the class of chromenones and benzofurans. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5

This structure features a chromenone core linked to a benzofuran moiety and a dioxole group, which may influence its pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of chromenones exhibit significant antioxidant properties. A study involving related compounds demonstrated their efficacy in scavenging free radicals, assessed through DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The presence of electron-donating groups on the phenyl ring was found to enhance antioxidant activity significantly .

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound A85%90%
Compound B78%82%
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-oneTBDTBD

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound were investigated against various human cancer cell lines such as SK-OV-3 (ovarian cancer), HT-29 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). The results suggested that the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cell LineIC50 (µM)
SK-OV-3TBD
HT-29TBD
HeLaTBD
A549TBD

In particular, the presence of halogen substituents on the phenyl ring was correlated with enhanced cytotoxicity against cancer cells .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative stress in cells.
  • Modulation of Cell Cycle : It may interfere with cell cycle progression in cancer cells leading to apoptosis.
  • Induction of Apoptosis : Certain derivatives have shown to activate apoptotic pathways in cancer cells through caspase activation.

Case Studies

A notable study involved synthesizing a series of [1,3]dioxolo[4,5-g]chromenones and evaluating their biological activities. The results indicated that structural modifications significantly impacted both antioxidant and antiproliferative activities. For example:

  • Compounds with methoxy groups displayed superior antioxidant activity compared to those with halogen substituents.
  • The cytotoxicity against HT-29 cells was markedly increased in compounds featuring electron-withdrawing groups like trifluoromethyl .

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